molecular formula C13H18O6 B11827469 3-O-Benzyl-a-D-mannopyranoside

3-O-Benzyl-a-D-mannopyranoside

Cat. No.: B11827469
M. Wt: 270.28 g/mol
InChI Key: FYEFQDXXKFUMOJ-BNDIWNMDSA-N
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Preparation Methods

The preparation of 3-O-Benzyl-α-D-mannopyranoside involves several steps. One common method includes the following steps :

    Reaction of α-D-mannose with benzoyl chloride: In the presence of a base, α-D-mannose reacts with benzoyl chloride to form α-D-mannose benzoate.

    Catalytic reaction with benzyl alcohol: Using a catalyst such as sodium perchlorate or silver perchlorate under acidic conditions, α-D-mannose benzoate reacts with benzyl alcohol to yield 3-O-Benzyl-α-D-mannopyranoside.

Chemical Reactions Analysis

3-O-Benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the benzyl group is replaced by other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-O-Benzyl-α-D-mannopyranoside has various applications in scientific research:

Comparison with Similar Compounds

3-O-Benzyl-α-D-mannopyranoside can be compared with other similar compounds such as:

    α-D-Mannopyranoside: A simpler form without the benzyl group.

    2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A more complex derivative with multiple benzyl groups.

    Methyl α-D-mannopyranoside: A methylated derivative used in similar applications.

The uniqueness of 3-O-Benzyl-α-D-mannopyranoside lies in its specific structure, which allows it to be used as a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1

InChI Key

FYEFQDXXKFUMOJ-BNDIWNMDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O)CO)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O

Origin of Product

United States

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